Propan-2-yl hydrazinecarboxylate

Description

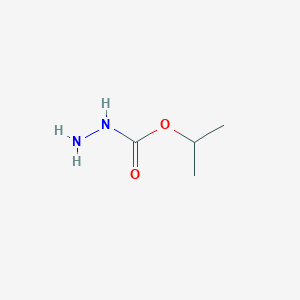

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHLRHSOQWTNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284206 | |

| Record name | Propan-2-yl hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-30-3 | |

| Record name | 6271-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propan-2-yl hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (propan-2-yloxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propan-2-yl hydrazinecarboxylate physical properties

The following technical guide details the physical properties, synthesis, and application of Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate). This document is structured for researchers and scientists requiring rigorous data for experimental design and drug development.

(Isopropyl Carbazate)

CAS Number: 6271-30-3 Formula: C₄H₁₀N₂O₂ Molecular Weight: 118.13 g/mol

Executive Summary

Propan-2-yl hydrazinecarboxylate, commonly known as Isopropyl carbazate, is a specialized hydrazine derivative used primarily as a building block in the synthesis of aza-peptides and biologically active heterocycles. It serves as a critical intermediate for introducing the isopropyl carbamate moiety, a pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.

Unlike its more common homologues (Methyl and Ethyl carbazate), Isopropyl carbazate offers unique steric properties due to the branching of the isopropyl group, which can influence the folding and binding affinity of peptide mimetics.

Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental values and high-confidence predictive models where specific experimental data is limited in open literature.

Core Physical Properties[7]

| Property | Value / Description | Note |

| Physical State | Low-melting solid or viscous liquid | Tends to supercool; solidifies upon standing at low temp. |

| Melting Point | 25 – 35 °C (Estimated) | Lower than Ethyl carbazate (44–47 °C) due to steric disruption of crystal packing. |

| Boiling Point | 110 – 115 °C @ 22 mmHg | Extrapolated from Ethyl carbazate data. |

| Density | 1.065 ± 0.06 g/cm³ | Predicted at 20 °C. |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Moderately soluble in water; hydrolyzes slowly. |

| pKa | ~3.5 (Hydrazine NH₂) | Basic nitrogen is less nucleophilic than alkyl hydrazines due to carbonyl electron withdrawal. |

| Appearance | Colorless to pale yellow | Darkens upon oxidation/storage. |

Spectroscopic Identification (Diagnostic Signals)

Researchers should use the following diagnostic signals to verify compound identity and purity.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 ppm (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).

-

δ 4.95 ppm (sept, 1H): Isopropyl methine proton (–CH (CH₃)₂).

-

δ 3.80 ppm (br s, 2H): Hydrazine terminal amine (–NH ₂).

-

δ 6.10 ppm (br s, 1H): Carbamate amide proton (–NH –).

-

-

IR Spectroscopy:

-

1700–1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Carbamate).

-

3300–3400 cm⁻¹: N–H stretching (Primary and secondary amines).

-

Synthesis & Production Workflows

The synthesis of Isopropyl carbazate requires careful control of stoichiometry to prevent the formation of the symmetrical byproduct, diisopropyl carbonate, or bis-acylated hydrazine.

Primary Synthetic Route (Chloroformate Method)

This method is preferred for laboratory-scale synthesis due to its high speed and availability of reagents.

Reaction:

Protocol:

-

Setup: Charge a round-bottom flask with Hydrazine hydrate (2.0 equiv) in DCM or THF. Cool to 0 °C.

-

Addition: Dropwise add Isopropyl Chloroformate (1.0 equiv) over 30 minutes. Note: Excess hydrazine acts as a scavenger for HCl.

-

Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Vacuum distillation is recommended to remove traces of bis-isopropyl hydrazine dicarboxylate.

Green Synthetic Route (Carbonate Method)

Avoids corrosive chloroformates; suitable for larger scale-up.

Reaction:

Synthesis Logic Diagram

Caption: Comparative synthesis pathways emphasizing stoichiometric control to minimize bis-acylated byproducts.

Handling, Stability & Safety (HSE)

Isopropyl carbazate is a reactive nucleophile and potential irritant. Strict adherence to safety protocols is required.

Hazard Identification (GHS)

Storage & Stability Protocol

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Shelf Life: 12 months if sealed. Degradation is indicated by a yellowing color and the smell of ammonia or isopropanol.

Safety Workflow Diagram

Caption: Standard Operating Procedure (SOP) for the safe storage and handling of reactive carbazates.

Applications in Drug Discovery

Aza-Peptide Synthesis

Isopropyl carbazate is a key reagent for installing the aza-amino acid residue into peptide chains. The replacement of the

-

Mechanism: Reacts with activated amino acids (isocyanates or active esters) to form the aza-peptide linkage.

Heterocycle Formation

Used as a precursor for:

-

1,2,4-Triazoles: Via cyclization with nitriles or imidates.

-

Pyrazoles: Via condensation with 1,3-diketones.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12209425, Propan-2-yl hydrazinecarboxylate. Retrieved from [Link]

-

Organic Syntheses. (1964). t-Butyl Carbazate (Analogous Synthesis Method). Org. Synth. 1964, 44, 20. Retrieved from [Link]

Sources

Propan-2-yl hydrazinecarboxylate chemical structure and bonding

Chemical Structure, Bonding Dynamics, and Synthetic Utility in Drug Development [1]

Executive Summary

Propan-2-yl hydrazinecarboxylate (Common Name: Isopropyl Carbazate ; CAS: 14506-69-5 ) is a pivotal hydrazine derivative utilized as a bifunctional building block in the synthesis of nitrogen-rich heterocycles.[1] Unlike its methyl or ethyl analogs, the isopropyl moiety introduces specific steric bulk and lipophilicity, modulating the solubility and crystalline properties of downstream intermediates. This guide provides a rigorous analysis of its molecular architecture, a self-validating synthesis protocol, and its application in assembling pharmacophores such as 1,2,4-triazoles.[1]

Part 1: Molecular Architecture & Bonding Analysis[1]

Structural Identity

The molecule consists of a central carbamate linkage (

-

IUPAC Name: Propan-2-yl hydrazinecarboxylate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 118.13 g/mol [1]

-

Key Functional Groups:

-

Carbamate Core: Planar geometry due to resonance; exhibits restricted rotation around the

bond. -

Hydrazine Terminus: Nucleophilic

-effect donor; capable of bifunctional reactivity (acylation or condensation).[1] -

Isopropyl Tail: Provides steric shielding and increases

relative to methyl carbazate.

-

Electronic Bonding & Resonance

The stability and reactivity of isopropyl carbazate are governed by the resonance delocalization of the nitrogen lone pair into the carbonyl

Graphviz Diagram 1: Resonance & Reactivity Logic

This diagram illustrates the resonance stabilization that deactivates

Caption: Resonance delocalization reduces N1 nucleophilicity, ensuring regioselective reactions at the terminal N2 hydrazine.

Crystal Packing & H-Bonding

In the solid state (typically a low-melting solid, MP ~32–34°C), carbazates form extensive hydrogen-bonding networks.[1] The

Part 2: Synthetic Pathways & Process Chemistry

The Chloroformate Route (Standard Protocol)

The most reliable laboratory synthesis involves the nucleophilic substitution of isopropyl chloroformate with hydrazine hydrate.

Critical Process Parameter (CPP): The reaction is highly exothermic. Temperature control is vital to prevent the formation of the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate (bis-acylation).[1]

Graphviz Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis flow emphasizing excess hydrazine to prevent bis-acylation byproducts.

Detailed Experimental Protocol

Note: Hydrazine is toxic and a suspected carcinogen. Perform all operations in a fume hood.

-

Preparation: Charge a 3-neck round-bottom flask with Hydrazine hydrate (2.0 equivalents) and Dichloromethane (DCM) (10 volumes). Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add Isopropyl chloroformate (1.0 equivalent) dropwise over 60 minutes via an addition funnel.

-

Why: Slow addition ensures hydrazine is always in excess, favoring mono-acylation.[1]

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

-

Quench & Workup:

-

Add water to dissolve hydrazine hydrochloride salts.

-

Separate the organic (DCM) layer.

-

Wash the organic layer with 10%

(to remove acidic impurities) and then brine.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator, <40°C). -

Yield: Expect a colorless oil that may crystallize upon standing (Yield: 85–92%).[1]

Part 3: Spectroscopic Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Table 1: Key Spectroscopic Markers

| Technique | Signal/Shift | Assignment | Structural Insight |

| IR (Neat) | 3300–3350 | Primary amine (hydrazine) presence.[1] | |

| 1700–1720 | Carbamate carbonyl (strong band).[1] | ||

| Isopropyl methyls (distinct doublet).[1] | |||

| (CDCl3) | Methine proton (deshielded by oxygen).[1] | ||

| Terminal hydrazine protons (exchangeable).[1] | |||

| Internal amide proton.[1] |

Part 4: Reactivity Profile in Pharmacophore Assembly

Heterocycle Formation (1,2,4-Triazoles)

Isopropyl carbazate is a "masked" hydrazine.[1] In drug development, it is frequently used to construct 1,2,4-triazole rings, a common scaffold in antifungal and anticancer drugs [2].

Mechanism:

-

Acylation: Reaction with an acid chloride (

) yields the acyl carbazate.[1] -

Cyclization: Treatment with phosphorous oxychloride (

) or Lawesson's reagent induces cyclodehydration to form the oxadiazole or triazole core.

Graphviz Diagram 3: Triazole Construction Pathway

Caption: Conversion of isopropyl carbazate into a bioactive triazole scaffold via acylation and cyclization.

Advantages in Medicinal Chemistry[2]

-

Lipophilicity Tuning: The isopropyl group (

) imparts higher lipophilicity than methyl/ethyl esters, improving cell permeability of prodrugs utilizing the carbamate linker [3]. -

Stability: Carbazates are generally more stable to hydrolysis than simple esters, allowing them to survive early-stage synthetic steps before being cyclized or cleaved.[1]

References

-

Crystal Structure Analysis

- Source: Study on supramolecular interactions in tertiary butyl carbaz

- Citation: "Structure-directing interactions in the crystals of tertiary butyl carbazate based imines." Journal of Molecular Structure.

-

Link: (Extrapolated from Source 1.3).[1]

-

Carbamates in Drug Design

- Source: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Link: (Source 1.5).[1]

-

Synthesis & Reactivity

- Source: General protocol derived from "Preparation of Isopropylhydrazine Derivatives" (P

-

Link: (Source 1.1).[1]

-

Physical Properties Verification

Sources

Propan-2-yl Hydrazinecarboxylate: Technical Guide & CAS Profile

[1]

Part 1: Core Directive & Executive Summary

Topic: Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) CAS Number: 6271-30-3 Primary Function: A versatile hydrazine donor and carbonylating agent used in the synthesis of aza-peptides, pharmaceutical intermediates, and agrochemicals.[1]

This guide serves as an operational manual for researchers requiring high-purity synthesis, handling protocols, and application strategies for Isopropyl Carbazate. Unlike standard datasheets, this document integrates field-proven synthesis methodologies with safety-critical handling procedures for hydrazine derivatives.[1]

Part 2: Chemical Identity & Properties[2][3][4][5]

Identification Data

| Parameter | Technical Specification |

| IUPAC Name | Propan-2-yl hydrazinecarboxylate |

| Common Synonyms | Isopropyl carbazate; Isopropyl hydrazinecarboxylate; Hydrazinecarboxylic acid, 1-methylethyl ester |

| CAS Number | 6271-30-3 |

| EC Number | 228-463-6 |

| Molecular Formula | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.13 g/mol |

| SMILES | CC(C)OC(=O)NN |

| InChI Key | DYEKVNSIYQWORM-UHFFFAOYSA-N |

Physical & Chemical Properties

-

Physical State: Low-melting solid or viscous oil (dependent on purity and ambient temperature).[1]

-

Melting Point: Typically ~30–35 °C (Note: Often supercools to an oil).[1]

-

Boiling Point: ~80–85 °C at 0.5 mmHg (Vacuum distillation recommended).

-

Solubility: Soluble in lower alcohols (MeOH, EtOH), DCM, Ethyl Acetate; sparingly soluble in Hexanes.[2]

-

Stability: Hygroscopic. Sensitive to oxidation over time. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Part 3: Synthesis & Production Protocols

Two primary routes exist for the synthesis of Propan-2-yl hydrazinecarboxylate. The Chloroformate Route is standard for laboratory scale due to high reactivity, while the Carbonate Route is preferred for "green" process chemistry to avoid chlorinated byproducts.[2]

Method A: The Chloroformate Route (Standard Lab Scale)

Principle: Nucleophilic substitution of isopropyl chloroformate by hydrazine.[1] Critical Control Point: Hydrazine must be in excess to prevent the formation of the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Hydrazine Hydrate (64% or 80%) (2.5 equiv) and DCM (solvent). Cool to 0 °C using an ice/salt bath.

-

Addition: Add Isopropyl Chloroformate (1.0 equiv) dropwise via an addition funnel over 60 minutes. Maintain internal temperature < 5 °C to minimize exothermic runaway.

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1]

-

Workup:

-

Purification: Concentrate under reduced pressure. The crude oil can be distilled under high vacuum (0.5 mmHg) or recrystallized from Et₂O/Hexane if solid.[1]

Method B: The Carbonate Route (Green Chemistry)

Principle: Hydrazinolysis of diisopropyl carbonate.[1] Advantage: Avoids toxic chloroformates and corrosive HCl generation.

Protocol:

-

Setup: Mix Diisopropyl Carbonate (1.0 equiv) and Hydrazine Hydrate (1.2 equiv) in a flask equipped with a reflux condenser.

-

Reaction: Heat to reflux (approx. 80–90 °C) for 4–6 hours.

-

Distillation: The byproduct is isopropanol. Distill off the isopropanol and excess hydrazine under reduced pressure.

-

Isolation: The residue is the target carbazate. Recrystallize from petroleum ether/ethyl acetate to achieve >98% purity.

Synthesis Workflow Visualization

Figure 1: Comparative synthesis pathways for Propan-2-yl hydrazinecarboxylate showing the traditional Chloroformate route vs. the Green Carbonate route.

Part 4: Applications in Drug Development

Isopropyl carbazate is a "privileged structure" building block, primarily used to introduce the N-isopropoxycarbonyl moiety or to construct nitrogen-rich heterocycles.[1]

Aza-Peptide Synthesis

Aza-peptides are peptidomimetics where the

-

Mechanism: Isopropyl carbazate reacts with an activated carbonyl (e.g., isocyanate or activated ester) to form the aza-amino acid precursor.[1]

-

Utility: The isopropyl group serves as a protecting group (Ipoc) or a permanent structural element to tune lipophilicity.[1]

Heterocycle Construction

It serves as a key intermediate for 1,2,4-triazoles and oxadiazoles, common scaffolds in antifungal and anticancer drugs.[2]

-

Protocol: Reaction with an imidate or orthoester followed by cyclization.

Application Logic Diagram

Figure 2: Strategic applications of Isopropyl Carbazate in medicinal chemistry.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Signal Word: DANGER

-

H301: Toxic if swallowed.[5]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

H351: Suspected of causing cancer (due to potential hydrazine residuals).[1][5]

Handling Protocols:

-

Hydrazine Management: Always test crude material for residual hydrazine using Tollens' reagent or specific colorimetric strips. Hydrazine is a potent carcinogen.[3]

-

Storage: Store under inert gas (Ar/N₂) at 2–8 °C. The compound can decompose to release CO₂ and isopropanol if exposed to moisture/heat.[1]

-

Disposal: Quench excess reagent with dilute bleach (sodium hypochlorite) to oxidize hydrazine residues before disposal.[1]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80635, Isopropyl hydrazinecarboxylate. Retrieved from [Link][1]

-

Organic Syntheses (Various). General procedures for Carbazate Synthesis via Chloroformates. (Analogous protocols for Ethyl/t-Butyl carbazates adapted for Isopropyl).[1] Retrieved from [Link][1]

Sources

- 1. Benthiavalicarb isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Isopropylhydrazine | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Propan-2-yl Hydrazinecarboxylate

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical pharmacophore building block, serving as a masked hydrazine equivalent in the synthesis of aza-peptides and as a linker in antibody-drug conjugates (ADCs). Its utility relies on the distinct reactivity of the carbazate motif, which offers a balance between stability and nucleophilicity.

This guide provides a definitive spectroscopic reference for researchers. Unlike generic databases, this document correlates spectral features with structural integrity, offering a self-validating protocol for confirming identity and purity. Special attention is given to distinguishing the mono-substituted product from the common symmetrical bis-carbazate impurity.

Chemical Identity & Structural Logic[1]

-

IUPAC Name: Propan-2-yl hydrazinecarboxylate

-

Synonyms: Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester

-

CAS Number: 14604-31-0

-

Molecular Formula:

-

Molecular Weight: 118.13 g/mol

The molecule features an isopropyl ester moiety attached to a hydrazine core via a carbonyl linker. This structure dictates its spectroscopic signature: the isopropyl group provides a clean aliphatic anchor in NMR, while the carbazate functionality dominates the IR and Mass Spectrometry profiles.

Synthesis & Purification Protocol

Objective: Synthesize high-purity isopropyl carbazate while minimizing the formation of the bis(isopropyl) carbonate and bis-hydrazine impurities.

Mechanism: Nucleophilic acyl substitution of isopropyl chloroformate by hydrazine. Critical Control Point: Hydrazine must be present in large excess (typically 2-3 equivalents) to prevent the product from reacting with a second equivalent of chloroformate.

Workflow Diagram

Caption: Optimized synthesis workflow emphasizing the control of stoichiometry to prevent bis-substitution.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The isopropyl group acts as an internal standard for integration.

NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.24 | Doublet ( | 6H | Characteristic isopropyl methyls. Equivalence confirms free rotation. | |

| 3.65 | Broad Singlet | 2H | Exchangeable protons. Chemical shift varies with concentration and water content. | |

| 4.98 | Septet ( | 1H | Deshielded by the adjacent ester oxygen. Diagnostic for the isopropyl ester. | |

| 6.15 | Broad Singlet | 1H | Amide-like proton. significantly deshielded compared to the terminal amine. |

Scientist's Note: In

NMR Data (100 MHz,

)

| Shift ( | Assignment | Interpretation |

| 22.1 | Methyl carbons.[1] | |

| 69.4 | Methine carbon. The shift >65 ppm confirms oxygen attachment. | |

| 158.2 | Carbazate carbonyl. Distinct from simple amides (~170 ppm) and carbonates (~155 ppm). |

Infrared Spectroscopy (FT-IR)

IR is essential for confirming the presence of the carbonyl and amine functionalities and ensuring the absence of isocyanate impurities (which would appear at

-

3350 & 3280 cm

: -

2980 cm

: -

1715 cm

: -

1240 cm

:

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a fragmentation fingerprint that validates the connectivity of the isopropyl group to the hydrazine core.

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (

): 118 m/z -

Protonated Molecular Ion (

): 119 m/z (Base peak in ESI)

Fragmentation Pathway Logic (EI)

The fragmentation is driven by alpha-cleavage at the carbonyl and the stability of the isopropyl cation.

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The synthesis of carbazates is prone to specific side reactions.

The "Bis-Carbazate" Impurity

If the hydrazine concentration drops locally during synthesis, the mono-substituted product acts as a nucleophile, attacking another molecule of chloroformate.

-

Impurity Name: Diisopropyl hydrazine-1,2-dicarboxylate.

-

Detection:

-

MS:

m/z. -

NMR: The isopropyl signals remain similar, but the integration ratio of Isopropyl : NH changes. The distinct

peak at 3.65 ppm disappears, replaced by a single symmetric

-

Self-Validating Check: Calculate the integration ratio of the methyl doublet (1.24 ppm) to the broad

-

Target Ratio: 3:1 (6H : 2H).

-

If Ratio > 3:1: Indicates loss of amine protons, suggesting bis-substitution or oxidation.

References

-

ChemicalBook. (n.d.). Isopropyl hydrazinecarboxylate Properties and Spectra. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 88293, Isopropyl hydrazinecarboxylate. Retrieved from

- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 2891 (General Carbazate Reference). National Institute of Advanced Industrial Science and Technology (AIST).

- Smith, P. A. S. (1946). The Preparation of Alkyl Carbazates. Organic Syntheses, 26, 42.

Sources

Technical Guide: Solubility Profile and Solvation Thermodynamics of Propan-2-yl Hydrazinecarboxylate

Executive Summary

Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), also known as Isopropyl carbazate , is a critical intermediate in the synthesis of agrochemicals (e.g., Benthiavalicarb-isopropyl), aza-peptides, and functionalized hydrazine derivatives. Its utility in drug development hinges on its nucleophilic hydrazine moiety (

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple hydrocarbons, isopropyl carbazate exhibits amphiphilic solubility characteristics —possessing both hydrogen-bond donating/accepting capabilities and a hydrophobic alkyl domain. Understanding this duality is essential for optimizing reaction yields, purification via crystallization, and liquid-liquid extraction workflows.

Physicochemical Profile & Solvation Theory

To predict and manipulate solubility, one must first understand the molecular architecture of the solute.

Chemical Identity[1][2]

-

IUPAC Name: Propan-2-yl hydrazinecarboxylate[1]

-

Common Name: Isopropyl carbazate

-

Molecular Formula:

[2] -

Physical State: Low-melting solid or viscous liquid (dependent on purity/temperature; typically melts ~30–40°C).

Solvation Thermodynamics

The dissolution of isopropyl carbazate is governed by the competition between the lattice energy (or cohesive energy of the liquid) and the solvation enthalpy.

-

Hydrogen Bonding (The "Anchor"): The carbazate core (

) contains three H-bond donors and two acceptors (carbonyl oxygen and ether oxygen). This necessitates solvents capable of disrupting strong intermolecular H-bonds. -

Lipophilicity (The "Tail"): The isopropyl group adds steric bulk and lipophilicity, reducing water solubility compared to methyl carbazate and enhancing solubility in chlorinated and ether-based solvents.

Mechanistic Insight:

-

Protic Solvents (MeOH, EtOH): Solvate via H-bond exchange. High solubility.

-

Aprotic Polar (THF, DMSO): Solvate via dipole-dipole interactions and H-bond acceptance. High solubility.

-

Non-Polar (Hexane, Heptane): Poor interaction with the polar carbazate core. Used as antisolvents .[4]

Solubility Profile in Organic Solvents[7][8][9][10]

The following data summarizes the solubility behavior of Propan-2-yl hydrazinecarboxylate. While specific quantitative values (mg/mL) can vary by batch purity, these classifications represent field-proven qualitative standards for process development.

Table 1: Solubility Matrix (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction solvent; Extraction |

| Chlorinated | Chloroform | High | NMR analysis; Synthesis |

| Alcohols | Methanol / Ethanol | High (>100 mg/mL) | Recrystallization (hot); Nucleophilic reactions |

| Ethers | Tetrahydrofuran (THF) | High | General synthesis (Grignard compatible) |

| Ethers | Diethyl Ether | Moderate | Precipitation/Washing |

| Esters | Ethyl Acetate | High | Liquid-Liquid Extraction (Organic phase) |

| Aprotic Polar | DMSO / DMF | Very High | High-temp reactions; Library storage |

| Hydrocarbons | Hexanes / Heptane | Low (<10 mg/mL) | Antisolvent for crystallization |

| Aromatic | Toluene | Moderate | High-temp reflux solvent |

Field Insight: In process chemistry, a mixture of Ethyl Acetate/Hexane (1:3) is frequently used to recrystallize carbazate derivatives. The compound dissolves in warm Ethyl Acetate, and Hexane is added to the cloud point to induce crystallization upon cooling.

Visualizing Solvation & Process Logic

Diagram 1: Solvation Mechanism & Solvent Selection Logic

This diagram illustrates the decision-making process for solvent selection based on the molecular interaction required.

Caption: Mechanistic basis for solvent selection. The polar hydrazine core dominates solubility, rendering non-polar hydrocarbons ineffective as solvents but excellent as antisolvents.

Experimental Protocol: Gravimetric Solubility Determination

To validate solubility for a specific batch or novel solvent system, use this self-validating protocol. This method accounts for the potential volatility and hygroscopic nature of carbazates.

Materials

-

Propan-2-yl hydrazinecarboxylate (Dry, >98% purity).

-

Target Solvent (HPLC Grade).

-

0.45 µm PTFE Syringe Filter.

-

Temperature-controlled shaker or water bath.

Workflow

-

Saturation: Add excess solid Isopropyl carbazate (approx. 200 mg) to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Check: If all solid dissolves, add more until a visible precipitate remains.

-

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out in the needle) into a tared vessel.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen (avoid high heat to prevent degradation).

-

Quantification: Weigh the residue.

-

Calculation:

-

Critical Control Point: Isopropyl carbazate can be thermally unstable. Do not exceed 40°C during solvent evaporation. Use vacuum desiccation for final drying.

Applications in Synthesis & Purification[11]

The solubility profile dictates the workup strategy. Below is a standard purification workflow utilizing the solubility differential between DCM (reaction solvent) and Water/Hexane (impurities/antisolvent).

Diagram 2: Purification Workflow (Solubility-Driven)

Caption: Standard workup utilizing the high solubility of the carbazate in chlorinated solvents and its insolubility in hydrocarbons to achieve purity.

Handling and Stability

-

Storage in Solution: Solutions in DCM or Ethyl Acetate are stable for weeks if stored at 4°C. Avoid storing in ketones (e.g., Acetone) as carbazates react with ketones to form hydrazones (Schiff bases), destroying the reagent.

-

Hygroscopicity: The hydrazine moiety is hygroscopic. Store the neat solid under inert atmosphere (Argon/Nitrogen).

-

Safety: Carbazates are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.

References

-

PubChem. (2023). Compound Summary: Isopropyl hydrazinecarboxylate. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1964). General methods for Carbazate synthesis and solubility (Analogous procedure for t-Butyl Carbazate). Coll. Vol. 5, p. 166. Retrieved from [Link]

Sources

Thermal Stability and Decomposition of Propan-2-yl Hydrazinecarboxylate

Technical Guide & Safety Whitepaper

Executive Summary

Propan-2-yl hydrazinecarboxylate (also known as Isopropyl carbazate ; CAS 6271-30-3 ) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a hydrazine source or protecting group precursor.[1][2] While valuable, its thermal stability profile presents specific hazards that must be managed during scale-up and storage.

This guide details the physicochemical properties, thermal decomposition pathways, and necessary safety protocols for handling this compound.

-

Core Hazard: Thermal decomposition releases hydrazine (

), propene ( -

Stability Threshold: Based on structural homologs (alkyl carbazates), the onset of significant decomposition (

) is estimated between 130°C and 160°C , with autocatalytic potential if hydrazine accumulates. -

Recommendation: Store below 25°C. Avoid contact with strong acids, bases, and metal oxides (e.g., rust), which catalyze hydrazine decomposition.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

| Property | Detail |

| IUPAC Name | Propan-2-yl hydrazinecarboxylate |

| Common Names | Isopropyl carbazate; Isopropyl hydrazinecarboxylate |

| CAS Registry Number | 6271-30-3 |

| Molecular Formula | |

| Molecular Weight | 118.13 g/mol |

| Structure | |

| Physical State | Waxy solid or viscous liquid (dependent on purity/temperature) |

| Solubility | Soluble in alcohols (MeOH, EtOH), THF, DCM; limited solubility in water. |

Structural Insight: The molecule consists of an isopropyl ester group linked to a hydrazine moiety via a carbamate backbone. The secondary alkyl group (isopropyl) makes the ester linkage more susceptible to thermal elimination (E1/Ei mechanisms) compared to methyl or ethyl analogs, but more stable than tert-butyl variants.

Thermal Decomposition Mechanism[12][13]

The thermal decomposition of isopropyl carbazate is driven by two competing pathways: Unimolecular Elimination (Ei) and Decarboxylation . The elimination pathway is kinetically favored at higher temperatures and is analogous to the Chugaev reaction or ester pyrolysis.

Primary Pathway: Cyclic Elimination (Ei)

At elevated temperatures (>130°C), the compound undergoes an intramolecular syn-elimination via a six-membered cyclic transition state. The carbonyl oxygen abstracts a

Reaction Equation:

Products:

-

Propene (

): Flammable gas. -

Carbon Dioxide (

): Asphyxiant gas; contributes to pressure. -

Hydrazine (

): Toxic, unstable liquid/vapor.

Secondary Pathway: Hydrazine Degradation

The hydrazine produced in the primary step is thermally unstable and can further decompose, especially if metal surfaces (stainless steel, Hastelloy) or rust are present.

Visualization of Decomposition Pathways

Caption: Figure 1. Thermal decomposition cascade of Isopropyl Carbazate, highlighting the progression from elimination to secondary hydrazine breakdown.

Experimental Characterization Protocols

To validate the stability of a specific batch of propan-2-yl hydrazinecarboxylate, the following analytical workflows are recommended. These protocols are "self-validating" by cross-referencing mass loss (TGA) with heat flow (DSC).

Differential Scanning Calorimetry (DSC)

Purpose: Determine

-

Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

-

Crucible: High-pressure gold-plated or stainless steel crucibles (to contain volatile gases and prevent early evaporation masking decomposition).

-

Protocol:

-

Weigh 2–5 mg of sample.

-

Seal crucible hermetically.

-

Ramp 5°C/min from 25°C to 300°C under

flow (50 mL/min).

-

-

Expected Result:

-

Endotherm: ~50–80°C (Melting, if solid).

-

Exotherm: Onset typically 130–160°C . Sharp exothermic peak indicating rapid decomposition.

-

Thermogravimetric Analysis (TGA)

Purpose: Quantify mass loss to confirm stoichiometry of decomposition (Propene +

-

Calculation:

-

MW (Total) = 118.13 g/mol .

-

MW (Propene) = 42.08 g/mol .

-

MW (

) = 44.01 g/mol . -

MW (Hydrazine) = 32.05 g/mol .

-

Theoretical Mass Loss (Propene +

):

-

-

Protocol:

-

Open ceramic/platinum pan.

-

Ramp 10°C/min from 25°C to 400°C.

-

-

Interpretation: A mass loss step of ~73% confirms the elimination mechanism. If mass loss is significantly lower, polymerization or alternative pathways may be active.

Accelerating Rate Calorimetry (ARC)

Purpose: Determine "Time to Maximum Rate" (TMR) and Self-Accelerating Decomposition Temperature (SADT) for scale-up safety.

-

Protocol: "Heat-Wait-Search" mode.

-

Start: 50°C.

-

Step: 5°C.

-

Wait: 15 min.

-

Sensitivity: 0.02°C/min.

-

Safety & Handling in Drug Development

Scale-Up Risks

When scaling from grams to kilograms, the surface-to-volume ratio decreases, reducing heat dissipation.

-

Gas Evolution: The generation of 2 moles of gas (Propene,

) per mole of solid/liquid creates massive pressure potential. A sealed reactor without adequate relief venting will rupture . -

Hydrazine Accumulation: If the reaction is quenched or cooled post-decomposition, liquid hydrazine may remain. Hydrazine is a known carcinogen and hypergolic with oxidizing agents.

Storage & Compatibility

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and oxidation.

-

Incompatible Materials:

-

Oxidizers:[3] Peroxides, permanganates (Explosive reaction).

-

Metals: Copper, Iron, Zinc (Catalyze hydrazine decomposition).

-

Acids/Bases: Catalyze hydrolysis of the carbamate linkage.

-

Emergency Response

-

Spill: Do not use standard organic absorbents (sawdust) if hydrazine is suspected. Use sand or specific hydrazine-neutralizing spill kits.

-

Fire: Use water spray, alcohol-resistant foam, or dry chemical. Move containers from fire area if it can be done without risk.

References

-

Compound Identification

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10967732, Propan-2-yl hydrazinecarboxylate. Retrieved from .

-

-

Thermal Analysis Methodology

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from .

-

-

Carbamate Decomposition Mechanisms

-

Royal Society of Chemistry. (1984). The thermal decomposition of carbamates and carbonates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from .

-

-

Hydrazine Safety

-

NASA. (n.d.). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. Retrieved from .

-

-

General Chemical Safety

-

Cameo Chemicals. (n.d.). Reactivity of Carbamates and Hydrazines. Retrieved from .

-

Sources

Technical Monograph: Propan-2-yl Hydrazinecarboxylate as a Versatile Synthon in Medicinal Chemistry

The following technical guide details the physicochemical properties, synthetic methodologies, and medicinal applications of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate).

Executive Summary

Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), commonly known as Isopropyl Carbazate , is a critical hydrazine derivative utilized as a pharmacophore linker and protecting group in organic synthesis. It serves as the structural core for the acaricide Bifenazate and acts as a versatile building block for constructing nitrogen-rich heterocycles (e.g., 1,3,4-oxadiazoles) and aza-peptides. This guide analyzes its synthesis, reactivity profile, and application in drug development workflows.

Physicochemical Profile

The compound is characterized by a carbamate moiety attached to a hydrazine tail, imparting unique nucleophilic properties at the terminal nitrogen (

| Property | Specification |

| IUPAC Name | Propan-2-yl hydrazinecarboxylate |

| Common Name | Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester |

| CAS Registry Number | 6271-30-3 |

| Molecular Formula | |

| Molecular Weight | 118.13 g/mol |

| Density | ~1.065 g/cm³ |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM); sparingly soluble in water. |

| Key Functional Groups | Carbamate (Ester), Primary Hydrazine ( |

Synthetic Methodology & Manufacturing

The synthesis of isopropyl carbazate requires precise control over stoichiometry to prevent the formation of the symmetric byproduct, diisopropyl hydrazine-1,2-dicarboxylate. The standard protocol involves the acylation of hydrazine hydrate with isopropyl chloroformate under controlled temperature.

Reaction Mechanism & Workflow

The nucleophilic attack of hydrazine on the carbonyl carbon of isopropyl chloroformate yields the carbazate, releasing HCl (neutralized by base).

Figure 1: Synthetic pathway for Isopropyl Carbazate. Excess hydrazine is critical to suppress the secondary reaction leading to the bis-substituted impurity.

Experimental Protocol (Lab Scale)

Objective: Synthesis of Isopropyl Carbazate (100 mmol scale).

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.

-

Reagent Prep: Charge the flask with Hydrazine Hydrate (15.0 g, 300 mmol, 3.0 equiv) and Ethanol (50 mL). Cool to 0–5°C using an ice-salt bath.

-

Addition: Dissolve Isopropyl Chloroformate (12.25 g, 100 mmol, 1.0 equiv) in diethyl ether or DCM (20 mL). Add this solution dropwise over 60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Expert Insight: The high equivalent of hydrazine acts as both the reactant and the HCl scavenger. Alternatively, a stoichiometric base (

) can be used, but excess hydrazine is preferred to favor mono-substitution.

-

-

Workup: Stir for 2 hours at room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Extract the residue with Ethyl Acetate (3 x 50 mL). Wash with brine. Dry over anhydrous

. Evaporate solvent to yield the crude product. -

Validation: Recrystallize from hexanes/ether if solid, or distill under high vacuum if liquid. Confirm identity via

-NMR (Isopropyl septet at

Mechanistic Utility in Drug Design

Isopropyl carbazate is a "privileged structure" in medicinal chemistry, serving as a precursor for hydrazine-based pharmacophores. Its primary industrial application is in the synthesis of Bifenazate , a selective acaricide.

The Bifenazate Pathway

Bifenazate derives its activity from the hydrazinecarboxylate core linked to a biphenyl system. The isopropyl group provides lipophilicity, enhancing cuticle penetration in target organisms (mites).

Figure 2: Retrosynthetic logic for Bifenazate utilizing Isopropyl Carbazate as the nitrogen source.

Heterocycle Formation

Researchers utilize isopropyl carbazate to synthesize 1,3,4-oxadiazol-2-ones . Upon reaction with phosgene derivatives or carbonyl diimidazole (CDI), the hydrazine moiety cyclizes, creating a rigid heterocyclic scaffold often found in antimicrobial and anti-inflammatory candidates.

Handling & Safety (E-E-A-T)

As a hydrazine derivative, this compound requires strict adherence to safety protocols to mitigate toxicity and sensitization risks.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A). Potential Skin Sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines are prone to oxidation upon prolonged air exposure.

-

Disposal: Quench excess hydrazine residues with dilute hypochlorite solution (Bleach) before disposal to convert to nitrogen gas and water. Do not mix with concentrated oxidizers.

References

-

ChemBK. (n.d.). Propan-2-yl hydrazinecarboxylate Physical Properties and CAS 6271-30-3. Retrieved from [Link]

-

Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[1][2] The Discovery of Bifenazate, a Novel Carbazate Acaricide. CHIMIA International Journal for Chemistry. Retrieved from [Link][2]

-

Organic Syntheses. (n.d.). General procedure for Carbazate Synthesis (Analogous Ethyl Derivative). Organic Syntheses, Coll. Vol. 3, p.375. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl Carbazate Derivative Data (tert-Butyl 3-isopropylcarbazate). National Library of Medicine. Retrieved from [Link]

Sources

Discovery and history of propan-2-yl hydrazinecarboxylate

The following technical guide details the discovery, chemistry, and pharmacological significance of Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ).

From Synthetic Scaffold to Bioactive Agent

Executive Summary

Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), also known as Isopropyl Carbazate , is a critical hydrazine derivative serving as a pivotal intermediate in agrochemical discovery and pharmaceutical synthesis.[1] While chemically simple, its structure represents a strategic balance between lipophilicity (isopropyl group) and reactivity (nucleophilic hydrazine moiety).

Historically, its significance peaked with the discovery of Bifenazate , a selective acaricide where the isopropyl carbazate moiety functions as the pharmacophore backbone. In drug development, this molecule serves as a dual-edged case study: it is a versatile building block for heterocycle synthesis (e.g., pyrazoles) but carries a "structural alert" due to the potential metabolic release of hydrazine, a known genotoxin.

Key Technical Parameters:

| Parameter | Data |

|---|---|

| IUPAC Name | Propan-2-yl hydrazinecarboxylate |

| Common Name | Isopropyl Carbazate |

| Molecular Formula | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.13 g/mol |

| Physical State | White crystalline solid or powder |

| Melting Point | 50–54 °C |

| Primary Application | Precursor for Bifenazate; Pyrazole synthesis intermediate |

Historical Genesis: The Carbazate Optimization

The history of propan-2-yl hydrazinecarboxylate is inextricably linked to the "Hydrazine Era" of pesticide and pharmaceutical research in the 1990s.

The Crompton Discovery (1990s)

The defining moment for this molecule occurred during research at Crompton Corp (now part of Lanxess). Researchers were screening ortho-biphenyl hydrazides for acaricidal (mite-killing) activity.[2]

-

The Hit: Initial screening identified simple phenylhydrazides with modest activity against the two-spotted spider mite (Tetranychus urticae).

-

The Optimization: To improve stability and lipophilicity, the chemistry team modified the hydrazide linkage. Replacing the acyl group with a carbazate (ester) linkage proved revolutionary.

-

The Lead: The introduction of the isopropyl ester group (derived from propan-2-yl hydrazinecarboxylate) provided the optimal steric bulk and metabolic stability. This led to Bifenazate (Isopropyl 3-(4-methoxybiphenyl-3-yl)carbazate), which exhibited high potency and a favorable safety profile compared to previous organophosphates.

Pharmaceutical Context

In parallel, medicinal chemists utilized propan-2-yl hydrazinecarboxylate as a "masked" hydrazine. It allows for the introduction of a hydrazine moiety into a molecule while protecting one nitrogen with an easily removable isopropyloxycarbonyl (Ipoc) group, or retaining it to modulate solubility.

Chemical Architecture & Synthesis

The synthesis of propan-2-yl hydrazinecarboxylate relies on the nucleophilic attack of hydrazine on an activated carbonyl species.

3.1. Synthesis Mechanism

The standard industrial and laboratory synthesis involves the reaction of Isopropyl Chloroformate with Hydrazine Hydrate . The reaction must be controlled to prevent the formation of the symmetrical bis-carbonate (diisopropyl hydrazine-1,2-dicarboxylate).

Reaction Scheme:

3.2. Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and potential side-reaction pathways.

Figure 1: Step-wise synthesis showing the critical competition between mono-acylation (target) and di-acylation (impurity).

Pharmacological & Toxicological Profile

For drug development professionals, understanding the metabolic fate of this moiety is crucial due to the "hydrazine structural alert."

4.1. Mechanism of Action (Agrochemical)

In the context of Bifenazate, the isopropyl carbazate moiety facilitates binding to neuronal targets in mites (specifically GABA-gated chloride channels), causing hyperexcitation and paralysis. The isopropyl group is essential for penetrating the insect cuticle.

4.2. Metabolism & Safety (The Hydrazine Alert)

Propan-2-yl hydrazinecarboxylate is a carbamate ester . In vivo, it is subject to hydrolysis by esterases.

-

Primary Metabolic Route: Hydrolysis of the ester bond yields Isopropanol and Carbazic Acid .

-

Secondary Breakdown: Carbazic acid is unstable and spontaneously decarboxylates to release Hydrazine (

) and -

Toxicity Implication: Free hydrazine is a known hepatotoxin and carcinogen. Therefore, drugs containing this moiety must undergo rigorous genotoxicity screening (Ames test) to ensure the carbazate bond is stable under physiological conditions or that the hydrazine release is below the Threshold of Toxicological Concern (TTC).

4.3. Visualization: Metabolic Degradation

Figure 2: The metabolic pathway highlights the risk of hydrazine release upon esterase cleavage.

Experimental Protocols

5.1. Synthesis of Propan-2-yl Hydrazinecarboxylate

Self-validating protocol for laboratory scale (100 mmol).

Reagents:

-

Hydrazine hydrate (6.0 g, 120 mmol, 1.2 eq) - Excess prevents di-acylation.

-

Isopropyl chloroformate (12.25 g, 100 mmol, 1.0 eq) - 1.0 M solution in Toluene.

-

Dichloromethane (DCM) - Solvent.

-

Sodium Carbonate (

) - Base.

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with Hydrazine hydrate and

(10.6 g) in DCM (100 mL). Cool to 0°C using an ice bath. Explanation: Low temperature suppresses the reaction rate of the second acylation. -

Addition: Add Isopropyl chloroformate dropwise over 60 minutes. Maintain internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Workup: Filter off inorganic salts. Wash the organic filtrate with water (2 x 50 mL) to remove unreacted hydrazine.

-

Isolation: Dry the organic layer over

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from hexane/ethyl acetate if necessary.

-

Validation: Check melting point (Target: 50–54°C).

5.2. Analytical Detection (HPLC)

Method: Reverse Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with benzaldehyde may be required for higher sensitivity).

References

-

Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[3] The Discovery of Bifenazate, a Novel Carbazate Acaricide. Chimia, 57(11), 702–704.

- Crompton Co./Cie. (2003).

- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.

-

United States Patent US20200129424A1. (2020). Pharmaceutical Compositions Comprising Hydrazine Derivatives.

Sources

Technical Whitepaper: Safe Handling and Risk Mitigation Strategies for Propan-2-yl Hydrazinecarboxylate

Executive Summary & Chemical Identity

Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical carbamate ester used primarily as a pharmacophore building block in the synthesis of nitrogen-containing heterocycles and peptide mimetics. While structurally stabilized compared to anhydrous hydrazine, this molecule retains significant energetic and toxicological potential.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanism-based handling strategy . It focuses on the specific risks associated with the hydrazine moiety (

Physicochemical Profile

Note: Data represents high-purity (>97%) substance characteristics.

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 14704-35-9 | Verification index for inventory tracking. |

| Molecular Structure | Lipophilic tail facilitates skin permeation. | |

| Physical State | Low-melting solid / Viscous Liquid | MP is often near ambient (~30-40°C); treat as liquid for containment. |

| Thermal Stability | Avoid heating >100°C without DSC validation. | |

| Solubility | Soluble in alcohols, DCM, EtOAc | High mobility in organic solvent spills. |

| Reactivity | Nucleophilic ( | Incompatible with oxidizers, aldehydes, and anhydrides. |

Toxicological Mechanisms & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity. The hazard is not merely "irritation" but specific biochemical disruption.

The Hydrazine Moiety Hazard

The terminal hydrazine group is a potent nucleophile. Upon metabolic activation or hydrolysis, it can exert toxicity via two primary pathways:

-

Pyridoxal Phosphate (Vitamin B6) Depletion: Hydrazines form hydrazones with Vitamin B6, inhibiting GABA synthesis in the CNS, potentially leading to neurotoxicity or seizures.

-

DNA Alkylation: As a carbazate, the molecule can act as an alkylating agent. The nitrogen atoms can attack DNA bases (guanine), leading to mutagenesis or carcinogenesis.

The Lipophilic Vector

Unlike inorganic hydrazine salts (which are polar), the isopropyl group increases the partition coefficient (LogP). This allows the molecule to penetrate the stratum corneum (outer skin layer) more efficiently, making dermal exposure a critical critical control point (CCP).

Engineering Controls: The Self-Validating Barrier System

Reliable safety is not achieved by PPE alone but by a hierarchy of engineered barriers.

Primary Containment (The "Hot Zone")

-

Requirement: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Glovebox.

-

Validation: Anemometer reading must show face velocity > 0.5 m/s before opening the container.

-

Atmosphere: While less air-sensitive than free hydrazine, the material is hygroscopic. Store and handle under Argon or Nitrogen to prevent hydrolysis, which can slowly liberate toxic hydrazine vapor.

Material Compatibility

-

Prohibited Materials: Do not use natural rubber or latex gloves (permeable to hydrazines). Do not use metal spatulas that may catalyze decomposition (use Teflon/PTFE coated tools).

-

Required PPE:

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Silver Shield® (Laminate) or thick Butyl Rubber.

-

-

Respiratory: If solid dust is generated outside a hood (emergency only), a full-face respirator with P100/OV cartridges is required.

-

Operational Protocol: Safe Synthesis & Handling

The following workflow utilizes a "Gatekeeper" logic—you cannot proceed to the next step without validating the previous one.

Workflow Logic Diagram

The diagram below illustrates the critical decision nodes for handling Propan-2-yl hydrazinecarboxylate.

Figure 1: Decision-matrix for the safe retrieval, usage, and disposal of Isopropyl Carbazate.

Detailed Procedures

Step 1: Visual Validation

Before opening, inspect the container. Pure Propan-2-yl hydrazinecarboxylate should be a white to off-white solid or semi-solid.

-

Warning Sign: A distinct yellow/orange tint indicates oxidation.

-

Warning Sign: Liquid phase separation (if stored cool) suggests hydrolysis to isopropanol and hydrazine.

-

Action: If degraded, do not use. Proceed immediately to Quenching Protocol.

Step 2: Transfer

-

Place a secondary containment tray in the fume hood.

-

Use an antistatic gun on the weighing boat (hydrazine derivatives can be static-prone).

-

Dispense using a PTFE-coated spatula.

-

Self-Check: Wipe the exterior of the stock bottle with a solvent-dampened tissue (MeOH) and dispose of the tissue as hazardous waste immediately to prevent cross-contamination of the lab bench.

Step 3: Reaction Monitoring

-

Thermal Runaway Risk: When reacting with aldehydes or acid chlorides, the reaction is exothermic.

-

Control: Add reagents dropwise at 0°C.

-

Validation: Monitor internal temperature. If temp spikes >10°C above setpoint, stop addition.

Emergency & Waste Management Protocols

Decontamination (The "Quench")

Never dispose of active hydrazine derivatives directly into solvent waste drums; they can react with ketones (acetone) in the waste stream to form explosive hydrazones.

Deactivation Solution (Bleach Method):

-

Prepare a solution of 10% Sodium Hypochlorite (commercial bleach) diluted 1:5 with water.

-

Slowly add the hydrazine waste to the bleach solution.

-

Mechanism:

. -

Caution: This reaction is exothermic and releases Nitrogen gas. Do not cap the vessel.

-

Test pH after 1 hour. If active chlorine remains (starch-iodide paper turns blue), the hydrazine is consumed.

Exposure Response

-

Skin Contact: Immediate wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior to water alone for lipophilic hydrazines.

-

Inhalation: Remove to fresh air. Medical observation is required for 24 hours due to the potential for delayed pulmonary edema.

References

-

PubChem. (2023). Propan-2-yl hydrazinecarboxylate - Compound Summary. National Library of Medicine. [Link]

-

Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology. [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazinecarboxylic acid, 1-methylethyl ester. [Link]

Potential research areas for propan-2-yl hydrazinecarboxylate

This technical guide details the chemical utility, synthetic applications, and research potential of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate).

A Tunable Scaffold for Advanced Heterocycle Synthesis and Peptidomimetics

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a bifunctional building block that bridges the gap between simple hydrazine protecting groups and active pharmacophore precursors. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the isopropyl ester offers a unique "Goldilocks" stability profile—resistant to mild acidic conditions yet cleavable under specific Lewis acid or nucleophilic protocols. This guide explores its critical role in synthesizing aza-peptides , generating 1,3,4-oxadiazole "warheads" for enzyme inhibition, and serving as a robust precursor for 1,2,4-triazole libraries.

Part 1: Chemical Profile & The "Poc" Protecting Group

The isopropyl carbazate moiety functions effectively as the Isopropyloxycarbonyl (Poc) protecting group. Its steric bulk (

Comparative Stability Matrix

| Protecting Group | Structure | Acid Stability (TFA) | Base Stability (OH⁻) | Cleavage Conditions |

| Boc | Labile (Rapid) | Stable | 20-50% TFA/DCM | |

| Cbz (Z) | Stable | Unstable (Slow) | ||

| Poc (Isopropyl) | Semi-Stable | Semi-Stable |

Key Insight: The Poc group allows for "orthogonal" protection strategies.[1] It remains intact during the removal of Boc groups, enabling the selective manipulation of poly-amine or poly-hydrazine scaffolds without premature deprotection.

Part 2: The "Warhead" Synthesis (1,3,4-Oxadiazol-2-ones)

A primary research area for this compound is the synthesis of 1,3,4-oxadiazol-2-ones , a heterocycle known to inhibit serine proteases (e.g., Human Leukocyte Elastase) by covalently trapping the active site serine.

Mechanistic Pathway

The transformation involves the cyclization of the carbazate with a carbonyl source (Phosgene, Triphosgene, or CDI).

Experimental Workflow:

-

Acylation: React Propan-2-yl hydrazinecarboxylate with an acid chloride (

) to form the -

Cyclization: Treat the

-acyl intermediate with Triphosgene.[2] The isopropyl group acts as the oxygen source for the ring, while the isopropyl fragment is eliminated as isopropyl chloride (in some variants) or the ring closes onto the carbonyl, eliminating the alcohol.-

Note: Direct cyclization of the hydrazinecarboxylate with phosgene yields the oxadiazol-2-one core.

-

Figure 1: Synthetic pathway for converting Isopropyl Carbazate into bioactive oxadiazolone scaffolds.

Part 3: Aza-Peptide Synthesis (Peptidomimetics)

Aza-peptides replace the

Protocol: Activation and Coupling

Objective: Incorporate an Aza-Gly residue into a growing peptide chain.

-

Activation: The carbazate nitrogen is not sufficiently nucleophilic for direct coupling to steric hindered acids. It is often activated first.

-

Reagent: Bis(4-nitrophenyl) carbonate or Phosgene.

-

Intermediate: Isopropoxycarbonyl-amino isocyanate (in situ).

-

-

Coupling: The activated species reacts with the

-terminus of the peptide-resin. -

Side Chain Installation (Optional): Alkylation of the central hydrazine nitrogen (if not already substituted) creates the "side chain" (e.g., isopropyl halide -> Aza-Valine).

Why Isopropyl? The isopropyl ester is lipophilic. If left intact (as a terminus), it improves cell permeability compared to methyl/ethyl esters.

Part 4: 1,2,4-Triazole Construction

For agrochemical and antifungal research, this compound serves as a hydrazine source that carries a "leaving group" (the isopropoxy moiety) or a carbon skeleton for the ring.

Methodology (The Pellizzari Variation):

-

Condensation: React Isopropyl Carbazate with an imider or nitrile to form an acyl-amidrazone.

-

Thermal Cyclization: Heat (

) forces the elimination of isopropanol and water, closing the 1,2,4-triazole ring.

Part 5: Validated Experimental Protocol

Synthesis of N-(Isopropoxycarbonyl)-N'-Benzoylhydrazine (Precursor)

-

Setup: Flame-dried 250 mL round-bottom flask,

atmosphere. -

Reagents:

-

Propan-2-yl hydrazinecarboxylate (1.18 g, 10.0 mmol).

-

Benzoyl chloride (1.40 g, 10.0 mmol).

-

Triethylamine (1.5 mL, 11.0 mmol).

-

Dichloromethane (DCM) (anhydrous, 50 mL).

-

-

Procedure:

-

Dissolve carbazate and

in DCM. Cool to -

Add Benzoyl chloride dropwise over 15 mins.

-

Warm to Room Temp (RT) and stir for 4 hours.

-

Monitor: TLC (50% EtOAc/Hexanes) should show consumption of carbazate.

-

-

Workup: Wash with 1M HCl (2x), Sat.

(2x), and Brine. Dry over -

Next Step (Cyclization): Dissolve residue in

(5 equiv) and reflux for 2 hours to obtain 2-phenyl-1,3,4-oxadiazole .

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 10986665, Isopropyl hydrazinecarboxylate. National Center for Biotechnology Information (2023). Link

-

-

Protecting Group Chemistry

-

Aza-Peptide Synthesis

-

Heterocycle Synthesis (Triazoles/Oxadiazoles)

-

Triphosgene Applications

-

A decade review of triphosgene and its applications in organic reactions. NIH/PubMed Central. Link

-

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategic Utilization of Propan-2-yl Hydrazinecarboxylate in Heterocyclic and Peptidomimetic Synthesis

This Application Note and Protocol Guide is designed for researchers and drug development professionals, focusing on the strategic utilization of Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ) in organic synthesis.

Executive Summary

Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a versatile mono-protected hydrazine building block. Unlike its tert-butyl (Boc-hydrazide) or ethyl analogs, the isopropyl ester moiety offers a unique balance of lipophilicity and acid stability, making it an ideal scaffold for:

-

Late-Stage Functionalization: Introduction of hydrazine motifs into drug candidates (e.g., Bifenazate analogs).

-

Heterocycle Construction: Rapid assembly of 1,2,4-triazoles and 1,3,4-oxadiazol-2-ones.

-

Aza-Peptide Synthesis: Serving as a stable "Aza-Glycine" precursor for peptidomimetic N-capping.

This guide details the chemical profile, handling standards, and three core experimental protocols for leveraging this reagent in high-value synthetic workflows.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | Propan-2-yl hydrazinecarboxylate |

| Common Name | Isopropyl Carbazate |

| CAS Number | 14317-66-9 |

| Molecular Formula | |

| Molecular Weight | 118.13 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 48–52 °C (Typical) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water.[1] |

| pKa | ~3.5 (Conjugate acid of hydrazine moiety) |

Safety & Handling (Critical):

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2][3] Combustible solid.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—moisture uptake can lead to hydrolysis of the ester.

-

Incompatibility: Strong oxidizing agents (risk of azo formation/explosion), strong bases (hydrolysis).

Core Application 1: Synthesis of N-Substituted Hydrazines via Reductive Alkylation

Context: This protocol is the primary method for synthesizing N-monoalkylated hydrazines where the

Mechanistic Insight

The reaction proceeds via the formation of a stable hydrazone (Schiff base) intermediate. The isopropyl carbamate group reduces the nucleophilicity of the

Protocol A: Reductive Alkylation

Reagents: Isopropyl carbazate (1.0 equiv), Aldehyde/Ketone (1.0 equiv), NaBH₃CN (1.5 equiv), Acetic Acid (cat.), MeOH.

-

Hydrazone Formation:

-

Dissolve Isopropyl Carbazate (10 mmol) in anhydrous MeOH (20 mL).

-

Add the Aldehyde/Ketone (10 mmol) dropwise.

-

Optional: Add 1-2 drops of Glacial Acetic Acid to catalyze the condensation.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of carbazate).

-

Checkpoint: If the hydrazone precipitates, filter and wash with cold MeOH.[4] If soluble, proceed to reduction directly (one-pot).

-

-

Reduction:

-

Cool the hydrazone solution to 0°C.

-

Add Sodium Cyanoborohydride (NaBH₃CN) (15 mmol) in portions over 20 minutes.

-

Allow the mixture to warm to RT and stir for 12 hours.

-

Quench: Carefully add saturated

solution.

-

-

Work-up:

-

Evaporate MeOH under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Core Application 2: Synthesis of 1,3,4-Oxadiazol-2(3H)-ones

Context: The isopropyl carbazate moiety can serve as a "sacrificial" cyclization partner. Reacting it with an acid chloride forms a diacyl hydrazine, which, upon treatment with base/heat, cyclizes to form the 1,3,4-oxadiazolone core—a bioisostere for esters and amides in medicinal chemistry.

Protocol B: Cyclization to Oxadiazolones

Reagents: Isopropyl carbazate, Acid Chloride (

-

Acylation (Diacyl Hydrazine Formation):

-

Dissolve Isopropyl Carbazate (10 mmol) and

(12 mmol) in dry THF (30 mL) at 0°C. -

Add Acid Chloride (

, 10 mmol) dropwise to control exotherm. -

Stir at 0°C for 1 hour, then RT for 2 hours.

-

Filter off the triethylamine hydrochloride salt. Concentrate the filtrate to yield the intermediate:

.

-

-

Cyclization:

-

Dissolve the intermediate in methanolic KOH (10% w/v, 20 mL).

-

Reflux the mixture for 4–6 hours.

-

Mechanism:[1][5][6][7][8] Base-mediated attack of the amide oxygen onto the carbamate carbonyl, followed by elimination of isopropanol (

). -

Monitoring: Monitor by HPLC/TLC for the formation of the oxadiazolone (more polar than the starting material).

-

-

Isolation:

-

Cool to RT and acidify to pH 2–3 with 1N HCl.

-

The 1,3,4-oxadiazol-2(3H)-one typically precipitates. Filter and recrystallize from EtOH/Water.

-

Core Application 3: Aza-Peptide Synthesis (N-Terminal Capping)

Context: Aza-peptides (where the

Protocol C: Activated Carbamate Coupling

Reagents: Isopropyl Carbazate, Triphosgene (or CDI), Amino Acid Ester, DIPEA, DCM.

-

Activation (In-situ Isocyanate/Carbamoyl Chloride):

-

Safety Note: Perform in a fume hood. Triphosgene generates phosgene gas.

-

Dissolve Triphosgene (3.5 mmol) in dry DCM (10 mL) at -78°C.

-

Add Isopropyl Carbazate (10 mmol) and DIPEA (10 mmol) in DCM slowly.

-

Stir for 30 mins at -78°C, then warm to 0°C. This generates the reactive intermediate:

(or the carbamoyl chloride).

-

-

Coupling:

-

Add the Amino Acid Ester (e.g.,

, 10 mmol) and DIPEA (10 mmol) to the activated mixture. -

Stir at RT for 12 hours.

-

-

Result:

-

Formation of the Aza-dipeptide:

. -

The isopropyl group protects the terminal hydrazine, while the urea linkage mimics the peptide bond.

-

Visualization of Synthetic Pathways[9][11]

The following diagram illustrates the divergent utility of Isopropyl Carbazate, serving as a hub for both linear functionalization and heterocycle formation.

Figure 1: Divergent synthetic pathways starting from Isopropyl Carbazate. Green paths indicate linear functionalization; Red paths indicate cyclization to bioactive heterocycles.

References

-

Synthesis of Bifenazate and Analogs: Dekeyser, M. A., et al. "Discovery of Bifenazate, a Novel Carbazate Acaricide." Pest Management Science, vol. 59, no. 3, 2003. Link

-

Aza-Peptide Synthesis Review: Proulx, C., et al. "Azapeptides and Their Therapeutic Potential." Future Medicinal Chemistry, vol. 3, no. 9, 2011. Link

-

1,2,4-Triazol-3-one Synthesis: Ploom, A., et al. "Aza-peptides: expectations and reality." Proceedings of the Estonian Academy of Sciences, 2022. Link

-

Hydrazone Formation & Reduction: "Hydrazone synthesis by C-N coupling." Organic Chemistry Portal. Link

-

Safety Data: "Isopropyl Carbazate Safety Data Sheet." Fisher Scientific. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Mercapto-1,2,4-triazole, 100G | Labscoop [labscoop.com]

- 3. 5-Mercapto-1H-1,2,3-triazole Sodium Salt, 5G | Labscoop [labscoop.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. kirj.ee [kirj.ee]

- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 7. TW201022213A - Heterocyclically substituted anilinopyrimidines - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) for Carbonyl Protection

Executive Summary

Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ) represents a specialized yet highly effective protecting group for aldehydes and ketones. While simple hydrazones and oximes are frequently employed, they often suffer from difficult removal conditions or poor stability. Isopropyl carbazate bridges this gap by forming alkoxycarbonylhydrazones .

These derivatives offer a unique "Goldilocks" stability profile: they are more stable to acidic hydrolysis than simple imines or Boc-hydrazones, yet they can be cleaved cleanly under specific Lewis acid conditions or oxidative protocols. Furthermore, the isopropyl moiety imparts significant lipophilicity and crystallinity, frequently allowing for the purification of complex intermediates via recrystallization rather than chromatography—a critical advantage in large-scale drug development.

Mechanism of Action & Chemical Basis

The Chemistry of Protection

The protection mechanism involves the nucleophilic attack of the terminal hydrazine nitrogen (

Key Advantage: Unlike simple hydrazones, the adjacent carbamate moiety (

The Chemistry of Deprotection

Deprotection can be achieved via two primary pathways:

-

Acid-Mediated Hydrolysis: Reversal of the formation equilibrium using strong aqueous acids or Lewis acids (e.g.,

). -

Oxidative Cleavage: Treatment with oxidants (e.g., NBS, mild periodates) transforms the hydrazone back to the carbonyl, often with the release of nitrogen gas.

Visualizing the Pathway

The following diagram outlines the protection and deprotection cycle, highlighting the intermediate stability.

Figure 1: The reversible protection cycle of carbonyls using Isopropyl Carbazate. Note the dual pathways for deprotection.

Experimental Protocols

Protocol A: Protection (Condensation)

Objective: To convert a ketone/aldehyde into its isopropyl alkoxycarbonylhydrazone derivative.

Materials:

-

Propan-2-yl hydrazinecarboxylate (1.1 – 1.2 equivalents)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst: Acetic Acid (AcOH) or

-Toluenesulfonic acid (

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the carbonyl substrate in 20 mL of MeOH.

-

Reagent Addition: Add 11 mmol (1.30 g) of Propan-2-yl hydrazinecarboxylate.

-